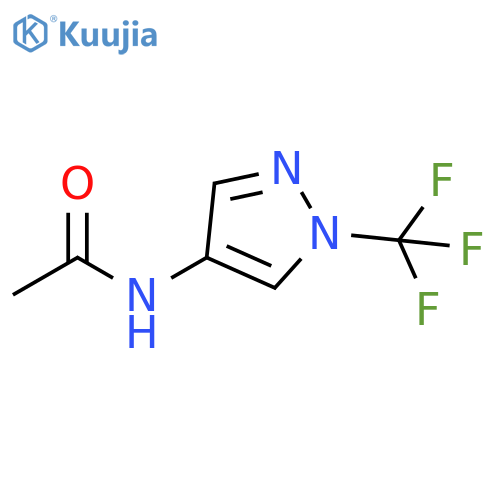

Cas no 1706456-66-7 (N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide)

1706456-66-7 structure

商品名:N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide

CAS番号:1706456-66-7

MF:C6H6F3N3O

メガワット:193.126551151276

CID:5191214

N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide 化学的及び物理的性質

名前と識別子

-

- N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide

-

- インチ: 1S/C6H6F3N3O/c1-4(13)11-5-2-10-12(3-5)6(7,8)9/h2-3H,1H3,(H,11,13)

- InChIKey: QYHVTFWYNPSHSE-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CN(C(F)(F)F)N=C1)(=O)C

N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM508411-1g |

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide |

1706456-66-7 | 97% | 1g |

$764 | 2022-06-12 |

N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

1706456-66-7 (N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量